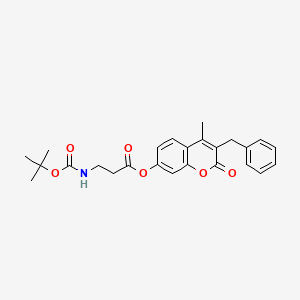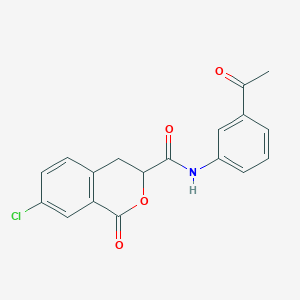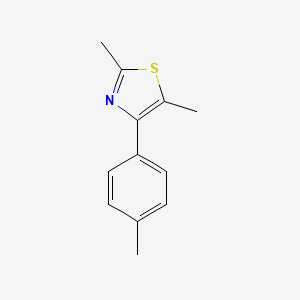![molecular formula C25H19BrO5 B15108725 (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15108725.png)
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one” is a complex organic molecule that features a benzofuran core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 6-bromo-4H-1,3-benzodioxin and 2-methylbenzyl alcohol. The synthetic route could involve:
Formation of the Benzofuran Core: This might be achieved through cyclization reactions.
Introduction of the Bromine Atom: Bromination reactions using reagents like N-bromosuccinimide (NBS).
Formation of the Benzodioxin Ring: This could involve condensation reactions.
Final Coupling Reaction: The final step might involve coupling the benzofuran core with the benzodioxin ring under specific conditions such as the use of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Use of Catalysts: To speed up the reaction and increase efficiency.
Controlled Temperature and Pressure: To ensure the reaction proceeds smoothly.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways.
Medicine: Possible applications in drug development due to its complex structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes or Receptors: Affecting their activity.
Modulating Biological Pathways: Influencing cellular processes.
Chemical Interactions: Such as hydrogen bonding or van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran Derivatives: Compounds with similar core structures.
Benzodioxin Derivatives: Compounds with similar ring structures.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which might confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C25H19BrO5 |
|---|---|
Peso molecular |
479.3 g/mol |
Nombre IUPAC |
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methylphenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H19BrO5/c1-15-4-2-3-5-16(15)13-29-20-6-7-21-22(11-20)31-23(24(21)27)10-17-8-19(26)9-18-12-28-14-30-25(17)18/h2-11H,12-14H2,1H3/b23-10- |
Clave InChI |
FJAZQJNVXFLDPH-RMORIDSASA-N |
SMILES isomérico |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Br)/O3 |
SMILES canónico |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Br)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide](/img/structure/B15108646.png)
![Ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate](/img/structure/B15108652.png)
![N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine](/img/structure/B15108665.png)
![N-(5-chloro-2-hydroxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B15108669.png)
![6-methyl-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B15108675.png)
![ethyl N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B15108678.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B15108681.png)
![Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)-](/img/structure/B15108683.png)


![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate](/img/structure/B15108715.png)
![Tert-butyl 2-(2-{[4-(methylethyl)phenyl]methylene}-3-oxobenzo[3,4-b]furan-6-yl oxy)acetate](/img/structure/B15108718.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate](/img/structure/B15108734.png)
